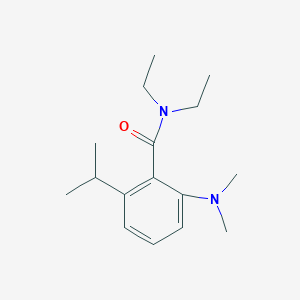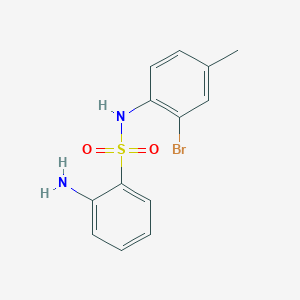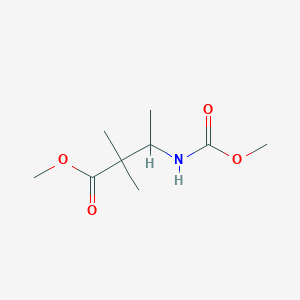
Methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate is an organic compound with a complex structure that includes a methoxycarbonylamino group and a dimethylbutanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate typically involves the esterification of 3-(methoxycarbonylamino)-2,2-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(methoxycarbonylamino)-2,2-dimethylbutanoic acid.
Reduction: 3-(methoxycarbonylamino)-2,2-dimethylbutanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the ester group is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate, which then collapses to form the substituted product. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(methoxycarbonylamino)-2,2-dimethylpropanoate
- Ethyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate
- Methyl 3-(methoxycarbonylamino)-2,2-dimethylpentanoate
Uniqueness
Methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its combination of a methoxycarbonylamino group with a dimethylbutanoate backbone makes it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
88413-61-0 |
|---|---|
Formule moléculaire |
C9H17NO4 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate |
InChI |
InChI=1S/C9H17NO4/c1-6(10-8(12)14-5)9(2,3)7(11)13-4/h6H,1-5H3,(H,10,12) |
Clé InChI |
NOEBLMQJLXZWLE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)C(=O)OC)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


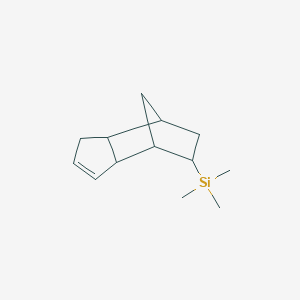

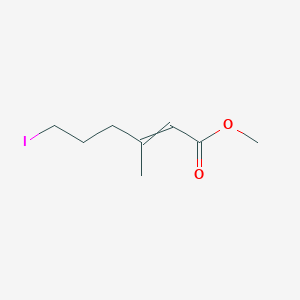
![N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide](/img/structure/B14402517.png)

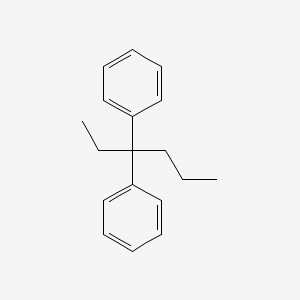
![Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-](/img/structure/B14402542.png)
![N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14402549.png)
![Ethyl 2-[(acetyloxy)methyl]butanoate](/img/structure/B14402552.png)
![1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14402559.png)

